Eletriptan hydrobromide

Übersicht

Beschreibung

Eletriptanhydrobromid ist ein Triptan der zweiten Generation, das hauptsächlich zur akuten Behandlung von Migränekopfschmerzen eingesetzt wird. Es wird unter dem Markennamen Relpax vertrieben und von Pfizer Inc. hergestellt. Eletriptanhydrobromid wirkt, indem es die Schwellung der Blutgefäße um das Gehirn herum reduziert, die mit den Kopfschmerzen eines Migräneanfalls verbunden ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

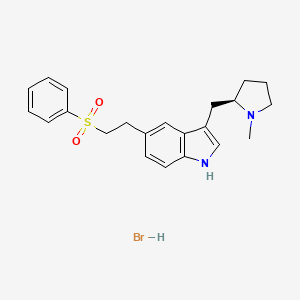

Die Synthese von Eletriptanhydrobromid umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von ®-5-(2-Phenylsulfonylethyl)-3-(N-Methylpyrrolidin-2-ylmethyl)-1H-Indol mit Bromwasserstoffsäure zur Bildung des Hydrobromidsalzes . Der Hydrierungsprozess wird in Lösungsmitteln wie Methanol, Ethanol, Isopropanol, n-Butanol, Aceton, Methylethylketon, Ethylacetat, Acetonitril oder N,N-Dimethylformamid durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Eletriptanhydrobromid beinhaltet oft das Lösungsmittelgussverfahren zur Herstellung von unmittelbar freisetzenden bukkalen Filmen. Dieses Verfahren verwendet Hydroxypropylmethylcellulose (HPMC) als Polymer, um Filme zu erzeugen, die sich schnell auflösen und sowohl systemische als auch lokale Wirkungen erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Eletriptanhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Hydrierung ist ein wichtiger Schritt bei der Synthese von Eletriptanhydrobromid.

Substitution: Die Bildung des Hydrobromidsalzes beinhaltet eine Substitutionsreaktion mit Bromwasserstoffsäure.

Häufige Reagenzien und Bedingungen

Oxidation: Peroxid in wässrigem Acetonitril.

Reduktion: Hydrierung in Lösungsmitteln wie Methanol, Ethanol oder Aceton.

Substitution: Bromwasserstoffsäure.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Eletriptanhydrobromid selbst, wobei während der Oxidation potenzielle Verunreinigungen entstehen .

Wissenschaftliche Forschungsanwendungen

Acute Treatment of Migraines

Eletriptan is approved for treating acute migraine attacks in adults, with or without aura. It is not intended for preventive use but rather to alleviate symptoms once an attack occurs. Clinical studies have demonstrated its efficacy in providing rapid pain relief:

- Efficacy : In several randomized controlled trials, eletriptan has shown significant superiority over placebo in achieving pain-free responses within two hours post-administration. The drug achieves peak plasma concentrations within one hour and exhibits a bioavailability of approximately 50% after oral administration .

| Study | Sample Size | Pain-Free Response (2 hours) | Efficacy vs. Placebo |

|---|---|---|---|

| Study A | 1,113 | Significant improvement (P<0.001) | Yes |

| Study B | 500 | 60% pain relief | Yes |

Alternative Formulations

Recent research has explored alternative delivery systems for eletriptan to enhance its pharmacokinetic profile and patient compliance:

- Buccal Films : A study developed immediate-release buccal films of this compound. These films demonstrated effective drug release and stability, potentially offering a rapid onset of action suitable for patients who may have difficulty swallowing pills .

Safety and Side Effects

While generally well-tolerated, eletriptan can cause side effects common to triptans, including:

- Chest discomfort

- Dizziness

- Nausea

- Fatigue

Overdose can lead to severe cardiovascular complications or serotonin syndrome if combined with other serotonergic agents . Management of overdose primarily involves discontinuation of the drug and supportive care.

Case Studies

Case Study: Efficacy in Chronic Migraine Management

A patient experiencing increased frequency of migraines was transitioned from traditional prophylactic therapy to galcanezumab while using eletriptan as a rescue medication. The patient's quality of life improved significantly, with a notable decrease in headache days per month and reduced reliance on eletriptan .

Wirkmechanismus

Eletriptan hydrobromide is a selective serotonin receptor agonist, specifically targeting the 5-HT1B, 5-HT1D, and 5-HT1F receptors . It reduces the swelling of blood vessels surrounding the brain and blocks the release of substances from nerve endings that cause pain and other symptoms like nausea and sensitivity to light and sound . This compound has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little to no affinity for other serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Eletriptanhydrobromid wird oft mit anderen Triptanmedikamenten wie Sumatriptan und Rizatriptan verglichen. Während all diese Verbindungen zur Behandlung von Migräne eingesetzt werden, ist Eletriptanhydrobromid einzigartig in seiner spezifischen Rezeptoraffinität und seiner Wirksamkeit bei der Reduzierung von Migränesymptomen .

Ähnliche Verbindungen

Sumatriptan: Ein weiteres Triptan, das zur Behandlung von Migräne eingesetzt wird, mit einem ähnlichen Wirkmechanismus.

Rizatriptan: Wird zur Behandlung von Migräne und Kopfschmerzen eingesetzt, mit vergleichbarer Wirksamkeit wie Eletriptanhydrobromid.

Eletriptanhydrobromid sticht aufgrund seiner spezifischen Rezeptorziele und seiner Wirksamkeit bei der Linderung von Migränesymptomen hervor.

Biologische Aktivität

Eletriptan hydrobromide (EHBR) is a selective serotonin receptor agonist primarily used for the acute treatment of migraine attacks. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

Eletriptan acts primarily as an agonist at the 5-HT1B , 5-HT1D , and 5-HT1F serotonin receptors. The activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are critical in alleviating migraine symptoms. Specifically, the interaction with the 5-HT1B receptor results in vasoconstriction, while the 5-HT1D receptor activation inhibits the release of neurotransmitters that contribute to headache pathophysiology .

Pharmacokinetics

The pharmacokinetic profile of eletriptan is characterized by:

- Absorption : Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%. Peak plasma concentrations (Tmax) are typically reached within 1.5 to 2 hours .

- Distribution : The volume of distribution is approximately 138 L, with moderate plasma protein binding at about 85% .

- Metabolism : Primarily metabolized by the cytochrome P450 enzyme CYP3A4, producing an active metabolite that exhibits about 10% of the parent compound's potency .

- Elimination : The terminal elimination half-life is around 4 hours, with renal clearance averaging 3.9 L/h .

Clinical Efficacy

Clinical studies have demonstrated that eletriptan is effective in treating moderate to severe migraine attacks. In placebo-controlled trials:

- Doses of 20 mg, 40 mg, and 80 mg resulted in headache relief rates at 2 hours of 47%, 62%, and 59%, respectively, compared to a placebo response rate of about 22% .

- A significant proportion of patients reported being pain-free at two hours post-administration: 14% for the 20 mg dose, and up to 27% for the higher doses .

Case Studies

A study involving Korean subjects assessed the pharmacokinetics and tolerability of this compound. Results indicated a linear increase in both Cmax and AUC0-t with dosage increments, confirming its predictable pharmacokinetic behavior .

Another investigation focused on the development of immediate-release buccal films containing EHBR. This formulation aimed to enhance bioavailability and provide rapid onset relief for migraine sufferers. The study confirmed that optimized buccal films could deliver effective concentrations rapidly while maintaining safety profiles .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Tmax | 1.5 - 2 hours |

| Volume of Distribution | 138 L |

| Plasma Protein Binding | ~85% |

| Half-life | ~4 hours |

| Primary Metabolism | CYP3A4 |

| Active Metabolite | N-demethylated form |

Eigenschaften

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTINOWOSWSPFLJ-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016113 | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177834-92-3 | |

| Record name | Eletriptan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177834-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eletriptan Hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELETRIPTAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Eletriptan Hydrobromide is a selective serotonin (5-HT) receptor agonist with a high affinity for the 5-HT1B/1D receptors. [, ] It primarily exerts its effect by binding to these receptors located on intracranial blood vessels, leading to vasoconstriction. [] this compound may also activate 5-HT1D receptors on sensory nerve endings in the trigeminal system, potentially inhibiting the release of pro-inflammatory neuropeptides. []

ANone: While the provided research papers do not explicitly state the molecular formula and weight, these details can be easily found in drug information resources. The molecular formula is C22H26BrN3O2S and the molecular weight is 476.4 g/mol.

A: Researchers commonly utilize techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (1H NMR, 13C NMR, DEPT), and High-Performance Liquid Chromatography (HPLC) for characterizing this compound and identifying any impurities that arise during its synthesis. [, , ]

A: Yes, this compound exhibits polymorphism, with α and β forms identified. These polymorphs display distinct solid-state characteristics, influencing properties such as dissolution rate and potentially impacting formulation stability and performance. [, ]

ANone: The provided research primarily focuses on this compound's therapeutic applications and analytical methods for its characterization. No information regarding its potential catalytic properties or applications is available in the provided research excerpts.

ANone: While the provided research papers primarily focus on experimental approaches, computational chemistry and modeling could offer valuable insights into this compound's interactions with its target receptors. Further investigations using molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide a deeper understanding of its binding modes, structure-activity relationships, and potentially aid in the design of novel analogs with improved pharmacological profiles.

A: Researchers have synthesized and characterized various related substances and impurities of this compound. These investigations highlight the importance of specific structural features for its activity and provide insights into potential side reactions during its synthesis. [, ] For example, the formation of a methoxy derivative as an impurity during the synthesis process was investigated and methods were developed to control its formation. []

A: Researchers have explored various formulation strategies to improve this compound's delivery and bioavailability. These include developing oral disintegrating tablets, [] floating microspheres using calcium silicate and cholestyramine, [] oral films, [, ] fast-dissolving films, [] buccal films, [, ], nasal inserts [], and thermo-reversible in-situ nasal gels. [] These approaches aim to enhance solubility, dissolution rate, mucoadhesion, and bypass first-pass metabolism for potentially improved therapeutic outcomes.

A: Researchers rely on stability-indicating analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to evaluate the stability of this compound in different formulations. These methods help assess potential degradation pathways and ensure the drug's quality and efficacy over time. [, , ]

A: A study investigated the pharmacokinetics of this compound in healthy Korean subjects. The results demonstrated linear pharmacokinetics and good tolerability. Importantly, there were no significant differences in the pharmacokinetic parameters between Korean and non-Korean subjects, suggesting that ethnicity does not significantly impact the drug's disposition. []

A: this compound exhibits a low oral bioavailability (~50%) due to significant first-pass metabolism. [] Alternative routes of administration, such as nasal, buccal, or transdermal delivery, are being explored to potentially circumvent this issue and enhance drug bioavailability. [, , , , ]

ANone: While the provided research excerpts primarily focus on formulation development and analytical methods, understanding this compound's efficacy requires comprehensive in vitro and in vivo studies. These could include evaluating its efficacy in cell-based assays using relevant cell lines, assessing its activity and potential toxicity in appropriate animal models of migraine, and ultimately conducting well-designed clinical trials to determine its safety and efficacy in human patients.

A: Yes, pediatric trials for this compound and other triptans have faced challenges. A systematic analysis of FDA-submitted data revealed that high placebo response rates, potentially attributed to the subjective nature of migraine assessment and the inclusion of patients with shorter migraine durations, pose a significant challenge in demonstrating statistically significant efficacy in pediatric populations. []

ANone: The provided research excerpts do not contain information about potential resistance mechanisms to this compound or cross-resistance with other compounds. Further research is needed to investigate the possibility of developing resistance, particularly with long-term use.

A: While the provided research excerpts do not delve into detailed toxicological data, one study highlighted that this compound buccal films were found to be safe and acted as an effective dosage form based on histopathological studies. []

A: Researchers are actively exploring the potential of delivering this compound directly to the brain via the nasal route, aiming to improve its therapeutic efficacy in treating migraines and potentially other central nervous system disorders. The research focuses on developing formulations, such as mucoadhesive emulsomes, to enhance drug absorption through the nasal mucosa and facilitate nose-to-brain transport, bypassing the blood-brain barrier. []

A: Several analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), UV-Visible Spectrophotometry, and Derivative Spectrophotometry. [, , , , , , , , , ]

ANone: The provided research excerpts do not offer insights into the environmental impact or degradation pathways of this compound. Assessing its potential ecotoxicological effects and developing strategies to mitigate any negative environmental impacts are crucial aspects for future research.

A: The existence of α and β polymorphs of this compound directly influences its dissolution properties. [] Understanding the dissolution behavior of different polymorphic forms is crucial in pharmaceutical development to ensure consistent drug release and therapeutic efficacy.

A: Researchers validate analytical methods, particularly those involving chromatography and spectrophotometry, using parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. This rigorous validation process ensures the reliability, reproducibility, and accuracy of the analytical data generated. [, , , , ]

A: While not explicitly discussed, the research highlights the importance of quality control and assurance in the manufacturing process of this compound. By identifying and controlling the formation of impurities, such as the methoxy derivative, researchers ensure the production of a high-purity drug substance. [] Adherence to good manufacturing practices (GMP) and the implementation of appropriate quality control measures are crucial throughout the development, manufacturing, and distribution of this compound to ensure consistent quality, safety, and efficacy.

ANone: The research excerpts provided do not offer specific insights into this compound's immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or its biocompatibility and biodegradability. These aspects are essential for a comprehensive understanding of the drug's safety and efficacy profile and would necessitate further investigation.

A: Yes, there are various alternative treatment options for migraine, including other triptans (e.g., sumatriptan, zolmitriptan, rizatriptan), ergot derivatives (e.g., dihydroergotamine), nonsteroidal anti-inflammatory drugs (NSAIDs), and antiemetics. [, ] The choice of treatment depends on factors such as the frequency and severity of migraines, individual patient characteristics, and potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.